molecular formula C16H21NO B14145855 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile CAS No. 109878-47-9

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile

Cat. No.: B14145855
CAS No.: 109878-47-9
M. Wt: 243.34 g/mol
InChI Key: WYWKEYZLXBPMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile is an organic compound with the molecular formula C16H21NO It is a derivative of oxane, featuring a benzyl group and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile typically involves the reaction of 4-benzyl-2,2-dimethyloxane with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process may involve heating the reactants to a temperature range of 80-120°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-2,2-dimethyloxan-4-yl)acetic acid
  • 2-(4-benzyl-2,2-dimethyloxan-4-yl)ethylamine
  • 4-benzyl-2,2-dimethyloxane

Uniqueness

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile is unique due to the presence of both a benzyl group and a nitrile functional group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group provides a site for further chemical modifications, while the benzyl group enhances its hydrophobic interactions with biomolecules .

Properties

CAS No.

109878-47-9

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(4-benzyl-2,2-dimethyloxan-4-yl)acetonitrile

InChI

InChI=1S/C16H21NO/c1-15(2)13-16(8-10-17,9-11-18-15)12-14-6-4-3-5-7-14/h3-7H,8-9,11-13H2,1-2H3

InChI Key

WYWKEYZLXBPMSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CC#N)CC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.